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Compound of Interest

Compound Name: Hpk1-IN-35

Cat. No.: B12390678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published activity of Hpk1-IN-35 with other

known Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The information is compiled from

publicly available data to assist researchers in evaluating Hpk1-IN-35 for their studies. This

document summarizes key quantitative data, details relevant experimental protocols, and

visualizes the HPK1 signaling pathway and a general experimental workflow for inhibitor

validation.

Comparative Activity of HPK1 Inhibitors
The following table summarizes the reported in vitro activities of Hpk1-IN-35 and a selection of

other HPK1 inhibitors. It is important to note that direct comparison of IC50 values across

different studies should be done with caution due to potential variations in assay conditions.
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Inhibitor IC50 (nM) Assay Type
Cell-Based
Activity

Source

Hpk1-IN-35 3.5 Biochemical

Suppresses p-

SLP76 (IC50 =

1.04 µM) and

promotes IL-2

secretion (EC50

= 1.19 µM) in

Jurkat cells

[1]

Unnamed

Inhibitor
10.4 Biochemical

Antitumor activity

in a CT26

syngeneic

mouse model

[2]

NDI-101150 Not Reported Not Reported

Single-agent

clinical activity in

clear cell renal

cell carcinoma

[3]

ISR-05 24,200
Kinase Inhibition

Assay

Identified as a

novel hit scaffold
[4][5]

ISR-03 43,900
Kinase Inhibition

Assay

Identified as a

novel hit scaffold
[4][5]

HPK1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase

kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative

regulator of T-cell receptor (TCR) signaling.[6][7] Upon TCR activation, HPK1 is recruited to the

plasma membrane and becomes activated.[8] Activated HPK1 then phosphorylates key

downstream targets, including the adaptor protein SLP-76 at serine 376.[7][9][10] This

phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately attenuates

the T-cell response.[11] Inhibition of HPK1 is therefore a promising strategy to enhance anti-

tumor immunity.[6][9]
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Caption: HPK1 signaling pathway in T-cells.

Experimental Protocols
The validation of HPK1 inhibitors typically involves a combination of biochemical and cell-

based assays.
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Biochemical Kinase Activity Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of

purified HPK1.

LanthaScreen™ Eu Kinase Binding Assay: This time-resolved fluorescence resonance

energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase. It relies

on the displacement of a fluorescently labeled tracer from the kinase by the test compound.

[12]

ADP-Glo™ Kinase Assay: This is a luminescent assay that quantifies the amount of ADP

produced during the kinase reaction.[13][14] A decrease in ADP production in the presence

of the inhibitor indicates its inhibitory activity. The general steps are:

Incubate the HPK1 enzyme with the substrate (e.g., Myelin Basic Protein), ATP, and the

test inhibitor.

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal

via luciferase.

Measure the luminescence, which is proportional to the kinase activity.

Cell-Based Assays
These assays assess the effect of the inhibitor on HPK1 activity within a cellular context.

Western Blot Analysis for Phosphorylated SLP-76 (p-SLP76): This method is used to

determine the level of HPK1's direct downstream target phosphorylation.[1]

Culture a suitable cell line (e.g., Jurkat cells).

Pre-incubate the cells with varying concentrations of the HPK1 inhibitor.

Stimulate the cells to activate the TCR pathway (e.g., with anti-CD3 antibodies).

Lyse the cells and separate the proteins by SDS-PAGE.
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Transfer the proteins to a membrane and probe with antibodies specific for p-SLP76 and

total SLP-76.

Quantify the band intensities to determine the inhibitor's effect on SLP-76 phosphorylation.

IL-2 Secretion Assay: This functional assay measures the downstream consequence of

HPK1 inhibition, which is an increase in T-cell activation and cytokine production.[1][7]

Culture Jurkat cells or primary T-cells.

Treat the cells with the HPK1 inhibitor at various concentrations.

Stimulate the cells (e.g., with anti-CD3/CD28 antibodies).

After an incubation period, collect the cell supernatant.

Measure the concentration of IL-2 in the supernatant using an ELISA kit.

Experimental Workflow for HPK1 Inhibitor Validation
The following diagram illustrates a typical workflow for the validation of a novel HPK1 inhibitor.
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Caption: A general workflow for HPK1 inhibitor validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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